(S)-2-Hydroxy-4-phenylbutyric Acid
Overview
Description
(S)-2-Hydroxy-4-phenylbutyric Acid is an organic compound with the molecular formula C10H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-phenyl-2-oxobutyric acid using a chiral reducing agent. This reaction is often carried out under mild conditions to preserve the integrity of the chiral center.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of 4-phenyl-2-oxobutyric acid using specific dehydrogenases can be an efficient and environmentally friendly approach. Additionally, large-scale synthesis may employ continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Hydroxy-4-phenylbutyric Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: 4-Phenyl-2-oxobutyric acid or 4-phenylbutanoic acid.
Reduction: 2-Hydroxy-4-phenylbutanol.
Substitution: 2-Chloro-4-phenylbutyric acid or 2-Amino-4-phenylbutyric acid.
Scientific Research Applications
(S)-2-Hydroxy-4-phenylbutyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a substrate for studying enzyme kinetics and mechanisms.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-4-phenylbutyric Acid largely depends on its interaction with specific molecular targets. In biochemical pathways, it may act as an inhibitor or activator of enzymes, influencing metabolic processes. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
2-Hydroxy-4-phenylbutyric Acid (racemic mixture): Contains both enantiomers, lacking the specific chiral properties of the (S)-enantiomer.
4-Phenyl-2-oxobutyric Acid: A precursor in the synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid.
2-Hydroxy-4-phenylbutanol: A reduced form of the compound with different chemical properties.
Uniqueness: this compound is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions. This enantiomeric purity is crucial in pharmaceutical applications where the (S)-enantiomer may exhibit different therapeutic effects compared to the ®-enantiomer or the racemic mixture.
Properties
IUPAC Name |
(2S)-2-hydroxy-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115016-95-0 | |
Record name | 2-Hydroxy-4-phenylbutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115016950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYZ4KJ5LJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.